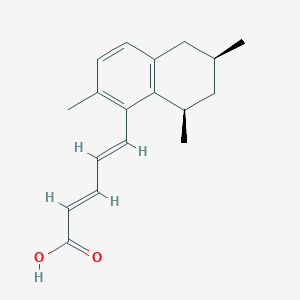
8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of an indeno-thiazole core structure, which is fused with an imidazole moiety. The unique structural features of this compound make it a promising candidate for various biochemical and pharmacological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- typically involves the condensation of appropriate ketones with thiourea, followed by cyclization reactions. One common synthetic route includes the use of indanone derivatives, which undergo cyclization with thiourea under acidic conditions to form the indeno-thiazole core. The imidazole moiety is then introduced through alkylation reactions using imidazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Wirkmechanismus
The mechanism of action of 8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- involves its interaction with specific molecular targets. For instance, as an inhibitor of SARS-CoV-2 3CLpro, the compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. Molecular docking studies have shown that the indeno-thiazole core interacts with key residues in the protease’s active site, stabilizing the inhibitor-protease complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8H-Indeno(1,2-d)thiazole derivatives: These compounds share the indeno-thiazole core but differ in the substituents attached to the core structure.
Imidazole-containing compounds: These compounds contain the imidazole moiety but may have different core structures.
Uniqueness
8H-Indeno(1,2-d)thiazole, 2-(1H-imidazol-4-ylmethyl)- is unique due to its combined indeno-thiazole and imidazole moieties, which confer distinct biochemical properties. This dual functionality allows the compound to interact with a broader range of molecular targets, enhancing its potential as a versatile pharmacological agent .
Eigenschaften
CAS-Nummer |
159081-22-8 |
|---|---|
Molekularformel |
C14H11N3S |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
2-(1H-imidazol-5-ylmethyl)-4H-indeno[1,2-d][1,3]thiazole |
InChI |
InChI=1S/C14H11N3S/c1-2-4-11-9(3-1)5-12-14(11)17-13(18-12)6-10-7-15-8-16-10/h1-4,7-8H,5-6H2,(H,15,16) |
InChI-Schlüssel |
SWXJBBYBDXFMGG-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)CC4=CN=CN4 |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)CC4=CN=CN4 |
Synonyme |
2-(1H-imidazol-4-ylmethyl)-8H-indeno(1,2-d)thiazole YM 31636 YM-31636 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R)-N-methyl-1-[4-(2-phenylpropan-2-yl)phenoxy]-2,3-dihydro-1H-inden-2-amine;hydrochloride](/img/structure/B1240905.png)
![(2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane](/img/structure/B1240906.png)




![N-[3-Amino-4-(2-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-ethoxy)-phenyl]-methanesulfonamide](/img/structure/B1240918.png)


![2-[(4S)-4-amino-5-[3-(3-aminopropylamino)propylamino]pentyl]guanidine](/img/structure/B1240921.png)


![[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1240926.png)

